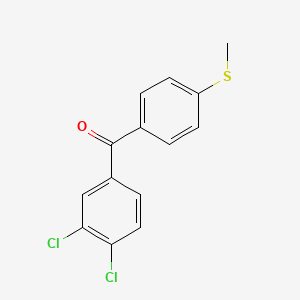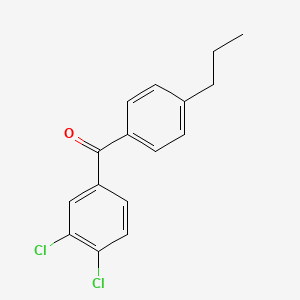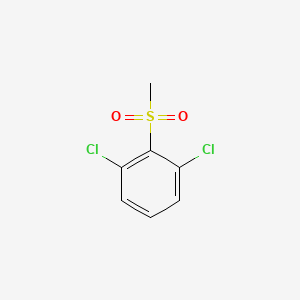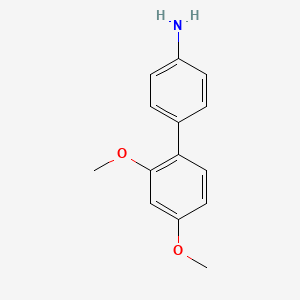![molecular formula C17H18BrN3O B1597594 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol CAS No. 384351-72-8](/img/structure/B1597594.png)
4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Vue d'ensemble
Description
4-Bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol is a complex organic compound characterized by its bromine and benzimidazole functional groups
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for cross-coupling reactions, which are essential in organic synthesis.
Biology: In biological research, this compound has shown potential as a pharmacophore for drug development. Its benzimidazole group is known for its ability to interact with various biological targets, making it useful in the design of new therapeutic agents.
Medicine: The compound has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Its ability to modulate biological pathways makes it a candidate for the development of new drugs to treat various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical structure allows it to impart desirable properties to these materials, such as increased durability and resistance to degradation.
Mécanisme D'action
Mode of Action
It is likely that the compound interacts with its targets through the benzimidazole moiety, a heterocyclic aromatic organic compound that is a part of many pharmaceutical drugs . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.
Biochemical Pathways
Benzimidazole derivatives are known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Result of Action
Given the wide range of activities associated with benzimidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the benzimidazole moiety can bind to enzyme active sites, potentially inhibiting or modulating their activity. This compound has been shown to interact with enzymes such as kinases and proteases, affecting their catalytic functions. Additionally, the phenol group can form hydrogen bonds with amino acid residues in proteins, further influencing their structure and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases, leading to altered phosphorylation states and downstream signaling events. It also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of various genes. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to enzyme active sites, either inhibiting or activating their catalytic functions. For instance, it has been shown to inhibit certain kinases by occupying their ATP-binding sites, preventing substrate phosphorylation. Additionally, the benzimidazole moiety can interact with DNA and RNA, potentially affecting gene expression and protein synthesis. The phenol group can also participate in redox reactions, influencing cellular oxidative stress levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits good stability under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including altered gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, it can become toxic, leading to adverse effects such as oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability. These factors play a critical role in determining the pharmacokinetics and therapeutic potential of this compound .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its binding interactions and post-translational modifications. For example, the benzimidazole moiety can target this compound to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol typically involves multiple steps, starting with the bromination of 2-aminomethylphenol. This is followed by the formation of the benzimidazole ring through a condensation reaction with propylamine. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and real-time monitoring can help optimize the reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the bromine and benzimidazole groups, which can act as reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, which may be useful in various applications.
Comparaison Avec Des Composés Similaires
4-Bromo-2-[(1H-benzimidazol-2-yl)amino]methylphenol: This compound lacks the propyl group, which may affect its binding affinity and biological activity.
4-Bromo-2-[(1-ethyl-1H-benzimidazol-2-yl)amino]methylphenol: This compound has an ethyl group instead of a propyl group, which may result in different chemical and biological properties.
4-Bromo-2-[(1-butyl-1H-benzimidazol-2-yl)amino]methylphenol: This compound has a butyl group, which may influence its solubility and reactivity.
Uniqueness: 4-Bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol is unique due to its specific combination of functional groups, which allows it to interact with a wide range of biological targets. Its propyl group provides additional flexibility and potential for chemical modifications, making it a valuable compound in research and industry.
Propriétés
IUPAC Name |
4-bromo-2-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)19-11-12-10-13(18)7-8-16(12)22/h3-8,10,22H,2,9,11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHQUMYYTLJGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361848 | |
| Record name | 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384351-72-8 | |
| Record name | 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597515.png)






![2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1597526.png)
![3'-Methyl[1,1'-biphenyl]-4-amine](/img/structure/B1597528.png)
![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)


![[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate](/img/structure/B1597534.png)
